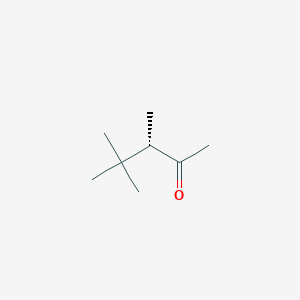
(3S)-3,4,4-Trimethyl-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3,4,4-Trimethyl-2-pentanone, also known as diisobutyl ketone (DIBK), is a colorless liquid with a sweet odor. It is a ketone that is commonly used as a solvent in various industrial applications, such as in the production of coatings, adhesives, and polymers. DIBK is also used as a reagent in organic synthesis and as an extraction solvent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of DIBK is not well understood. However, it is believed to act as a central nervous system depressant and can cause dizziness, nausea, and headache in high concentrations.
Biochemical and Physiological Effects:
DIBK has been shown to have low acute toxicity in animal studies. However, chronic exposure to high concentrations of DIBK can cause liver and kidney damage. DIBK has also been shown to have mutagenic and carcinogenic properties in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIBK is a versatile solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, DIBK has a high vapor pressure and can be flammable, which can pose safety hazards in the laboratory.
Direcciones Futuras
There are several future directions for research on DIBK. One area of research is the development of safer and more environmentally friendly solvents for use in industrial applications. Another area of research is the investigation of the mutagenic and carcinogenic properties of DIBK and its potential effects on human health. Additionally, further research is needed to understand the mechanism of action of DIBK and its potential effects on the central nervous system.
Métodos De Síntesis
DIBK can be synthesized by the oxidation of (3S)-3,4,4-Trimethyl-2-pentanone carbinol with chromic acid or potassium permanganate. It can also be produced by the dehydrogenation of isobutyl alcohol using copper chromite catalyst.
Aplicaciones Científicas De Investigación
DIBK is widely used in scientific research as a solvent for various organic compounds. It is also used as a reagent in organic synthesis, such as in the preparation of ketones, aldehydes, and esters. DIBK is also used as an extraction solvent in analytical chemistry, particularly in the extraction of metals from ores and minerals.
Propiedades
Número CAS |
133524-14-8 |
|---|---|
Nombre del producto |
(3S)-3,4,4-Trimethyl-2-pentanone |
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(3S)-3,4,4-trimethylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3/t6-/m1/s1 |
Clave InChI |
RAQLTZBGPDCFJW-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C(=O)C)C(C)(C)C |
SMILES |
CC(C(=O)C)C(C)(C)C |
SMILES canónico |
CC(C(=O)C)C(C)(C)C |
Sinónimos |
2-Pentanone, 3,4,4-trimethyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




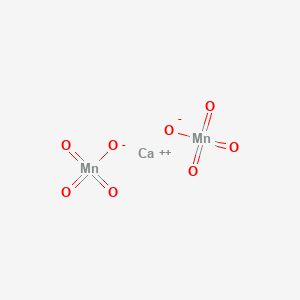
![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)
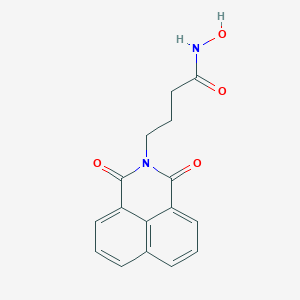
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)

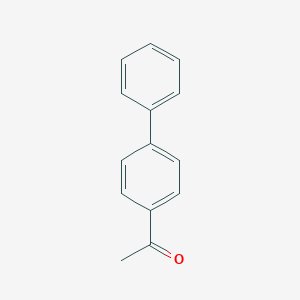
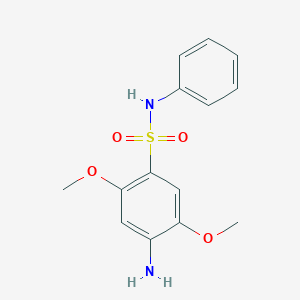




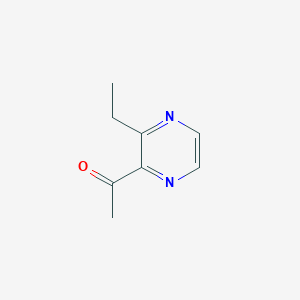
![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)